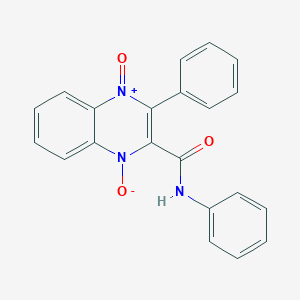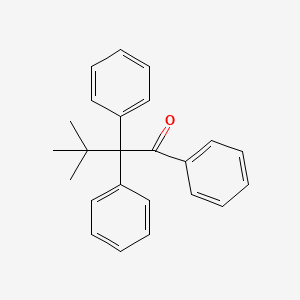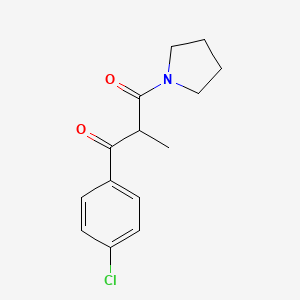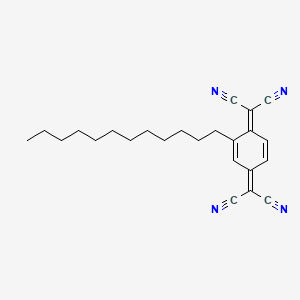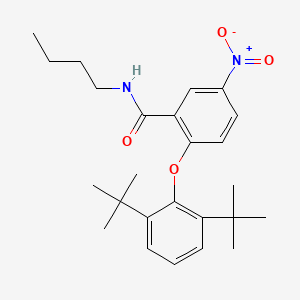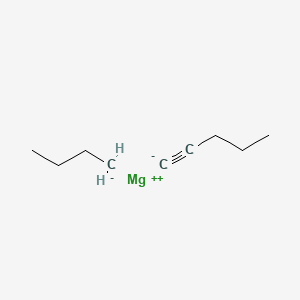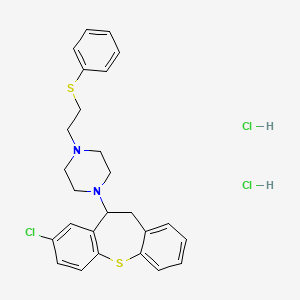
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a dibenzo(b,f)thiepin moiety, and a phenylthioethyl group. The presence of chlorine and sulfur atoms in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo(b,f)thiepin moiety: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the piperazine ring: This step involves the reaction of the dibenzo(b,f)thiepin intermediate with piperazine under controlled conditions.
Attachment of the phenylthioethyl group: This is typically done through nucleophilic substitution reactions, where the phenylthioethyl group is introduced to the piperazine-dibenzo(b,f)thiepin intermediate.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.
Purification and isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiepin ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or other reactive sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions
Reduced derivatives: Formed through reduction reactions
Substituted derivatives: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It can bind to various receptors in the central nervous system, modulating their activity.
Inhibit enzymes: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.
Modulate ion channels: The compound can affect ion channels, influencing neuronal excitability and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine, 1-(8-chloro-10,11-dihydro-3-methoxydibenzo(b,f)thiepin-10-yl)-, S-oxide
- Piperazine, 1-[2-[(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy]ethyl]-, (2Z)-2-butenedioate
Uniqueness
Compared to similar compounds, Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-(phenylthio)ethyl)-, dihydrochloride is unique due to its specific structural features, such as the presence of the phenylthioethyl group and the dihydrochloride salt form
Propriétés
Numéro CAS |
101040-89-5 |
|---|---|
Formule moléculaire |
C26H29Cl3N2S2 |
Poids moléculaire |
540.0 g/mol |
Nom IUPAC |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-phenylsulfanylethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C26H27ClN2S2.2ClH/c27-21-10-11-26-23(19-21)24(18-20-6-4-5-9-25(20)31-26)29-14-12-28(13-15-29)16-17-30-22-7-2-1-3-8-22;;/h1-11,19,24H,12-18H2;2*1H |
Clé InChI |
BEXUROQVQMOCQA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCSC2=CC=CC=C2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)

![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
